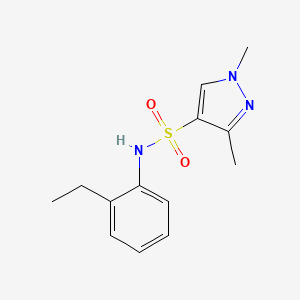

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as NEDP, is a small organic molecule that has been studied and used in various scientific research applications. NEDP has been found to be useful in a variety of biochemical and physiological processes, and has been studied for its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in scientific research applications. It has been found to be useful in the study of enzyme inhibition and enzyme kinetics, as well as the study of protein-protein interactions. Additionally, N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in the development of new drugs and for the study of drug-receptor interactions.

Mecanismo De Acción

Target of Action

A similar compound, n-[[4-[[[(2-ethylphenyl)amino]carbonyl]amino]phenyl]acetyl]-ne-6-[(2e)-1-oxo-3-(3-pyridinyl-2-propenyl)]-l-lysyl-l-2-aminohexanedioyl-(1-amino-1-cyclohexane)carboxamide (llp2a), has been reported to bind the activated α4β1 integrin found on a variety of malignant lymphoid cell lines .

Biochemical Pathways

When dealkylation occurs in the benzene ring of a similar compound, butachlor, it can generate n-(butoxymethyl)-2-chloro-n-(2-ethylphenyl)acetamide, followed by n-(butoxymethyl)-2-ethylaniline .

Pharmacokinetics

For 111In-LLP2A-DOTA (1 nM) at 4 and 24 h after injection, ratios of tumor to blood and tumor to nontumor (normal) organ (T/NT) were 8 to 35:1 for all organs or tissue except the spleen, marrow, and kidney, which were between 2:1 and 1:1 .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is easily synthesized and purified, and is relatively inexpensive. Additionally, it is non-toxic and has a low molecular weight, making it ideal for use in experiments. However, there are some limitations to using N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in laboratory experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in certain environments, and can degrade over time.

Direcciones Futuras

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has potential for use in a variety of future research applications. It could be used to develop new drugs and to study drug-receptor interactions. Additionally, it could be used to study enzyme inhibition and enzyme kinetics, as well as protein-protein interactions. Furthermore, it could be used to study its anti-inflammatory and anti-oxidant properties, as well as its potential to reduce the risk of certain diseases. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Métodos De Síntesis

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is synthesized via a three-step process. The first step is the condensation of 2-ethylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride to form N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride. The second step is the conversion of the hydrochloride to the free base form via a methanol-based extraction. The third step is the purification of the free base form via column chromatography.

Propiedades

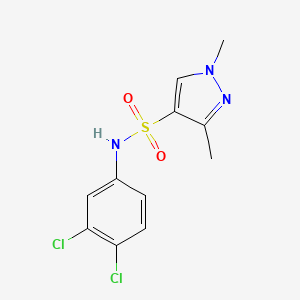

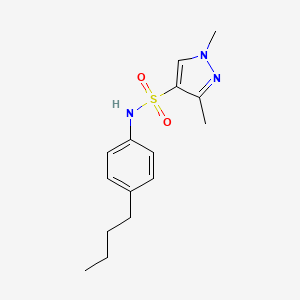

IUPAC Name |

N-(2-ethylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-11-7-5-6-8-12(11)15-19(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBEVLZBYHYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)

![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)

![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)

![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)